3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 478260-02-5
VCID: VC4284547
InChI: InChI=1S/C18H17NO3/c1-12-5-4-7-13(9-12)16(10-17(20)21)19-11-14-6-2-3-8-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
SMILES: CC1=CC(=CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS No.: 478260-02-5

Cat. No.: VC4284547

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid - 478260-02-5

Specification

CAS No. 478260-02-5
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name 3-(3-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Standard InChI InChI=1S/C18H17NO3/c1-12-5-4-7-13(9-12)16(10-17(20)21)19-11-14-6-2-3-8-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
Standard InChI Key PKQAUOKQVRHJGS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O

Introduction

Overview of 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is primarily recognized for its isoindole moiety, which is significant in various biological activities. The compound has garnered interest due to its potential therapeutic properties and its role in the synthesis of other bioactive molecules.

Synthesis

The synthesis of 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step reactions that include the formation of the isoindole framework followed by functionalization at the propanoic acid moiety.

General Synthetic Route:

  • Formation of Isoindole Core: This involves cyclization reactions starting from appropriate aniline derivatives.

  • Functionalization: The introduction of the propanoic acid side chain is achieved through acylation or alkylation methods.

Biological Activity

Research indicates that compounds with isoindole structures exhibit a range of biological activities, including:

  • Antioxidant Properties: Isoindole derivatives have shown potential as antioxidants, which can be beneficial in preventing oxidative stress-related diseases.

  • Anticancer Activity: Some isoindole derivatives have been tested for their efficacy against various cancer cell lines, suggesting a promising avenue for cancer therapy.

Research Findings

Recent studies have focused on the pharmacological potential of isoindole derivatives, including:

StudyFindings
PMC10096136Investigated new isatin derivatives and their biological activity; highlighted the significance of isoindole structures in drug development.
PMC6429199Explored antioxidant activities of various compounds, noting that isoindoles can enhance radical scavenging capabilities.
Alfa Chemistry ReportProvided specifications and purity details for various isoindole derivatives, emphasizing their importance in synthetic organic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator